4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine
Overview
Description
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit their targets by binding selectively to a given site in the cardiovascular system .
Biochemical Pathways
For example, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .
Pharmacokinetics
Similar compounds, such as 1,2,4-triazolo[3,4-a]pyridines, have been found to exhibit favorable pharmacodynamic and pharmacokinetic attributes in dogs . These compounds have shown enhancements in oral bioavailability and ex vivo duration of action .
Result of Action
For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to exhibit cytotoxicity at certain concentrations .
Biochemical Analysis
Biochemical Properties
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . Additionally, it can affect the transcription of specific genes, thereby influencing the production of proteins involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active site of target enzymes, thereby inhibiting their activity. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions between the compound and amino acid residues in the enzyme’s active site . Additionally, this compound can activate or inhibit specific transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm to the organism.
Properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h1,4,7-8,11H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWQKGVCKEOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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